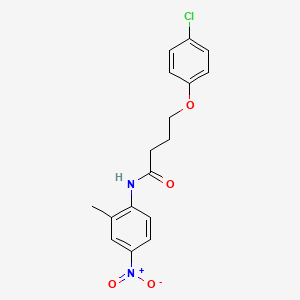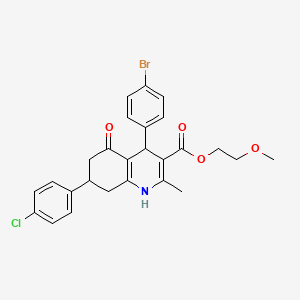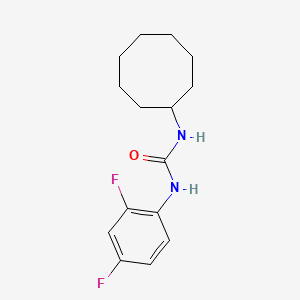
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness industry due to its potential to enhance endurance and performance.
作用机制
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism, reduced fat accumulation, and enhanced endurance and performance.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal and human studies. It has been reported to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue, leading to improved energy metabolism and reduced fat accumulation. It has also been shown to reduce inflammation, oxidative stress, and apoptosis in various tissues, such as the liver, heart, and brain. In addition, 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been reported to improve exercise capacity, reduce muscle fatigue, and enhance endurance and performance in animal and human studies.
实验室实验的优点和局限性
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, there are also some limitations to its use in lab experiments, such as its potential toxicity, off-target effects, and lack of long-term safety data. In addition, its use in animal and human studies may raise ethical concerns due to its potential for enhancing performance and its lack of therapeutic indications.
未来方向
There are several future directions for the research on 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. Another direction is to explore its potential to enhance endurance and performance in athletes and military personnel, while addressing the safety and ethical concerns associated with its use. Additionally, future research could focus on developing more selective and safer PPARδ agonists, as well as studying the mechanisms underlying the off-target effects of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide.
合成方法
The synthesis of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-methyl-4-nitrobenzylbromide in the presence of a base to form 4-(2-methyl-4-nitrophenyl)phenol. This intermediate is then coupled with butyric anhydride in the presence of a base to form 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve lipid metabolism, increase insulin sensitivity, reduce inflammation, and promote mitochondrial biogenesis in various animal models. In addition, 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been investigated for its potential to enhance endurance and performance in athletes and military personnel. It has been reported to increase fatty acid oxidation, improve exercise capacity, and reduce muscle fatigue in animal and human studies.
属性
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-12-11-14(20(22)23)6-9-16(12)19-17(21)3-2-10-24-15-7-4-13(18)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXZIOSNBYADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)


![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)


![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)